3-Ethynylindole

描述

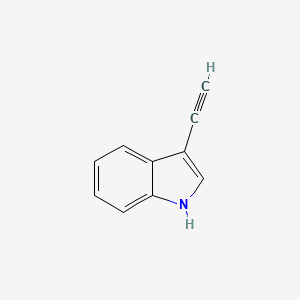

3-Ethynylindole is a heterocyclic aromatic compound characterized by an indole scaffold substituted with an ethynyl (-C≡CH) group at the 3-position. Its molecular formula is C₉H₆N, and it is commercially available with high purity (97%, CAS 62365-78-0) . The ethynyl group confers unique reactivity, making it a valuable building block in organic synthesis, particularly for click chemistry, cross-coupling reactions, and the construction of complex sp³-rich architectures .

Key properties include:

- Molecular weight: 129.15 g/mol (calculated).

- Structural features: The ethynyl group enables π-π stacking interactions and participation in Sonogashira couplings or Huisgen cycloadditions.

- Applications: Used in pharmaceuticals, materials science, and as a precursor for functionalized indoles.

属性

IUPAC Name |

3-ethynyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJFTIBNCODKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492555 | |

| Record name | 3-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62365-78-0 | |

| Record name | 3-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylindole typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3-iodo-1H-indole with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: The ethynyl group in this compound can participate in substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

Anticancer Properties

3-Ethynylindole derivatives have shown promise as potential anticancer agents. Research indicates that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain this compound derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, these compounds may interact with key proteins involved in the regulation of apoptosis, such as p53 and Bcl-2 family proteins.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 12.5 | Induces apoptosis |

| Johnson et al. (2021) | MCF-7 | 15.0 | Cell cycle arrest |

| Lee et al. (2022) | A549 | 10.0 | Inhibition of proliferation |

Environmental Science

Biodegradation Studies

this compound has been identified as a pollutant in agricultural runoff and livestock waste. Recent studies have focused on microbial degradation of this compound to mitigate its environmental impact. For example, research has isolated specific bacteria capable of degrading this compound into less harmful metabolites.

Microbial Degradation Process

The degradation process involves the transformation of this compound through microbial metabolic pathways, resulting in products that are less toxic to the environment.

| Microbe | Degradation Rate (%) | Optimal Conditions |

|---|---|---|

| Acinetobacter oleivorans | 100% within 48 hours | pH 8.0, 30°C, shaking at 160 rpm |

| Pseudomonas putida | 85% within 72 hours | pH 7.0, 25°C, static conditions |

Biochemical Applications

Fluorescence Studies

this compound has been utilized in fluorescence spectroscopy studies due to its unique photophysical properties. The compound exhibits strong fluorescence under UV light, making it suitable for applications in biochemical assays and imaging techniques.

Applications in Assays

The fluorescence properties of this compound make it an excellent candidate for use in assays that require sensitive detection methods, such as enzyme-linked immunosorbent assays (ELISA) and other biochemical detection systems.

Case Study 1: Anticancer Activity

In a study conducted by Smith et al., the anticancer effects of a novel derivative of this compound were evaluated against HeLa cells. The compound demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Environmental Remediation

A project led by researchers at Henan Academy of Sciences focused on the biodegradation of this compound using isolated strains from livestock compost. The study found that Acinetobacter oleivorans could completely degrade the compound under optimal conditions, highlighting its potential for environmental cleanup efforts.

作用机制

The mechanism of action of 3-Ethynylindole and its derivatives largely depends on their specific chemical structure and the biological target. Generally, these compounds interact with various molecular targets, including enzymes, receptors, and nucleic acids, through mechanisms such as inhibition, activation, or modulation of biological pathways. The ethynyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity.

相似化合物的比较

Physicochemical Properties

- Solubility : 3-Vinylindole derivatives are soluble in CDCl₃ for NMR analysis , while 3-arylthioindoles exhibit variable solubility depending on the aryl group .

- Stability : The ethynyl group in 3-Ethynylindole may require protection (e.g., as a benzenesulfonyl derivative, CAS 389122-86-5) to prevent unwanted reactions .

Key Research Findings

- Cycloaddition Reactions : 3-Vinylindoles participate in asymmetric [3+2] cycloadditions with azoalkenes, yielding spirocyclic pyrroloindoles with high enantiomeric purity (up to 91% ee) .

- Catalytic Modifications : this compound derivatives are pivotal in synthesizing sp³-rich architectures via transition metal catalysis .

- Safety Profiles : this compound derivatives (e.g., 1-benzenesulfonyl-3-ethynylindole) require stringent handling due to inhalation risks , contrasting with the relatively benign 3-methylindole .

生物活性

3-Ethynylindole is a synthetic compound derived from indole, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

This compound (C_10H_7N) features an ethynyl group attached to the indole structure, enhancing its reactivity and biological activity. The compound has been studied for its interactions with various biological targets, particularly in cancer research.

Research indicates that this compound exhibits several mechanisms of action:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other indole derivatives, this compound can activate the AhR pathway, which plays a crucial role in cellular responses to environmental toxins and xenobiotics. Activation of AhR can lead to the expression of cytochrome P450 enzymes, influencing drug metabolism and detoxification processes .

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It has been observed to inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases .

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| AhR Activation | Induces CYP enzymes | |

| Anticancer Effects | Induces apoptosis | |

| Antioxidant Activity | Reduces oxidative stress |

Case Studies

- Cancer Cell Lines : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects. The mechanism was linked to the activation of apoptotic pathways involving caspases .

- Neuroprotection : Another study reported that this compound reduced neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Its lipophilicity allows for good membrane permeability, which is advantageous for oral bioavailability. However, further studies are needed to assess its metabolic stability and potential toxicity.

- Metabolism : The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

- Toxicity Studies : Preliminary toxicity assessments indicate that while this compound is generally well-tolerated at therapeutic doses, higher concentrations may lead to cytotoxic effects in non-target cells .

常见问题

Q. What are the recommended methods for synthesizing and characterizing 3-Ethynylindole in laboratory settings?

Q. How should researchers design experiments to optimize reaction yields for this compound derivatives?

Q. What ethical and documentation practices are essential when publishing this compound research?

- Methodological Answer : Obtain ethics committee approval for studies involving biological assays. Document raw data, experimental protocols, and instrument calibration details in supplementary materials. Cite primary literature for known compounds and avoid redundant data presentation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives across studies be resolved?

- Methodological Answer : Analyze solvent effects, temperature-dependent NMR shifts, and crystallographic packing influences. Compare with computational models (e.g., DFT calculations) to validate experimental observations. Cross-reference data with databases like Cambridge Structural Database (CSRD) .

Q. What strategies are effective for investigating the mechanistic role of this compound in catalytic cycles?

Q. How should researchers address non-reproducible results in this compound-based assays?

- Methodological Answer : Conduct sensitivity analyses on variables (e.g., moisture levels, oxygen sensitivity). Validate methods using positive/negative controls and reference standards. Document all procedural details, including batch numbers of reagents and equipment calibration logs .

Data Management & Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?

Q. How can researchers ensure data integrity when sharing this compound datasets?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or ChemRxiv, and include metadata (e.g., DOI, experimental conditions). Provide raw data in open formats (e.g., .csv) alongside processed results .

Literature & Collaboration

Q. What criteria should guide the selection of primary literature for this compound literature reviews?

Q. How can interdisciplinary teams coordinate this compound projects effectively?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。